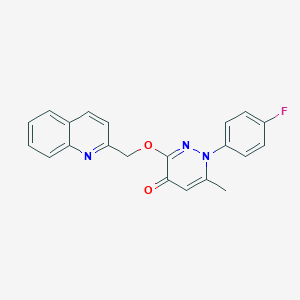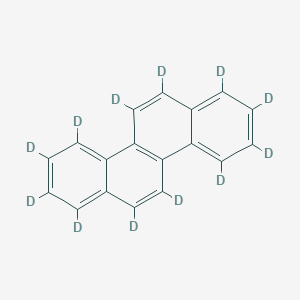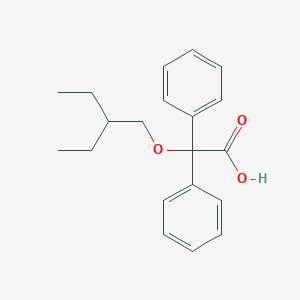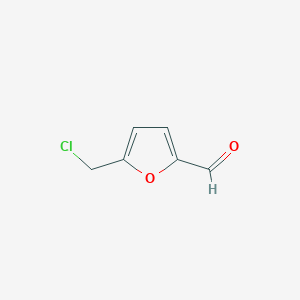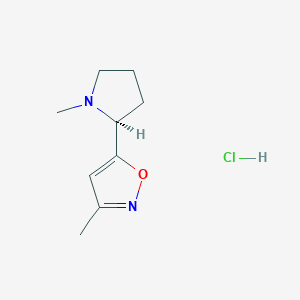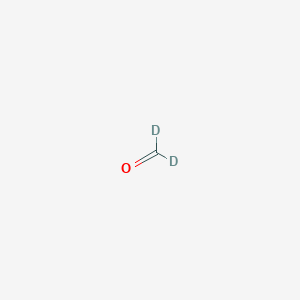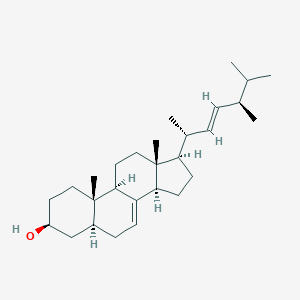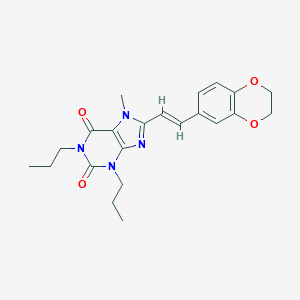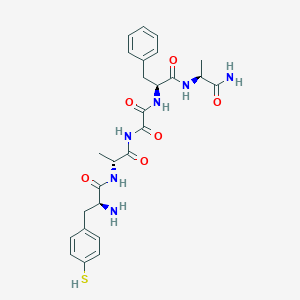
Enkephalinamide, ala(2,5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. Enkephalins are known to play a crucial role in pain modulation and have been extensively studied for their analgesic properties. Enkephalinamide, ala(2,5)- has gained attention in recent years due to its potential as a therapeutic agent for pain management.
Mécanisme D'action
Enkephalinamide, ala(2,5)- acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in the decreased production of cAMP. This leads to the inhibition of neuronal excitability and the modulation of pain perception.
Effets Biochimiques Et Physiologiques
Enkephalinamide, ala(2,5)- has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models. Enkephalinamide, ala(2,5)- has been shown to have a short half-life, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
Enkephalinamide, ala(2,5)- has been used in a variety of lab experiments to study the mechanism of action of opioids and to develop new analgesic agents. Its short half-life may make it difficult to use in some experiments, and its potency may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for enkephalinamide, ala(2,5)- research. One direction is to develop new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives. Another direction is to study the effects of enkephalinamide, ala(2,5)- on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Finally, enkephalinamide, ala(2,5)- could be studied in clinical trials to determine its potential as a therapeutic agent for pain management and opioid addiction.
Conclusion:
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. It has gained attention in recent years due to its potential as a therapeutic agent for pain management and opioid addiction. Enkephalinamide, ala(2,5)- has been extensively studied for its analgesic properties in animal models of pain and has been shown to have potent antinociceptive effects. Future research directions include developing new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives, studying the effects of enkephalinamide, ala(2,5)- on other opioid receptors, and studying its potential as a therapeutic agent in clinical trials.
Méthodes De Synthèse
Enkephalinamide, ala(2,5)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, whereas SPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize enkephalinamide, ala(2,5)- with high purity and yield.
Applications De Recherche Scientifique
Enkephalinamide, ala(2,5)- has been studied for its analgesic properties in animal models of pain. It has been shown to have potent antinociceptive effects in models of acute and chronic pain. Enkephalinamide, ala(2,5)- has also been studied for its potential as a therapeutic agent for opioid addiction. It has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
Propriétés
Numéro CAS |
143791-43-9 |
|---|---|
Nom du produit |
Enkephalinamide, ala(2,5)- |
Formule moléculaire |
C26H32N6O6S |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide |
InChI |
InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1 |
Clé InChI |
MUHVZDABSVKTIA-VZJWBNGJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N |
SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
SMILES canonique |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
Autres numéros CAS |
143791-43-9 |
Synonymes |
2,5-Ala-enkephalinamide enkephalinamide, Ala(2,5)- enkephalinamide, alanine(2,5)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



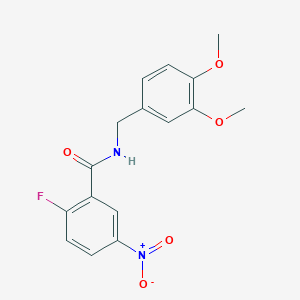
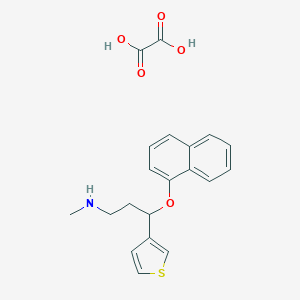
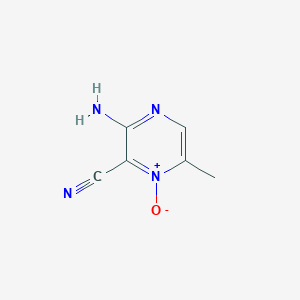
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
